- Preparation of substituted heterocyclic compounds derivatives as allosteric modulators of group II metabotropic glutamate receptors, World Intellectual Property Organization, , ,

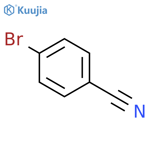

Cas no 944276-67-9 (4-BROMO-2-IODOBENZONITRILE)

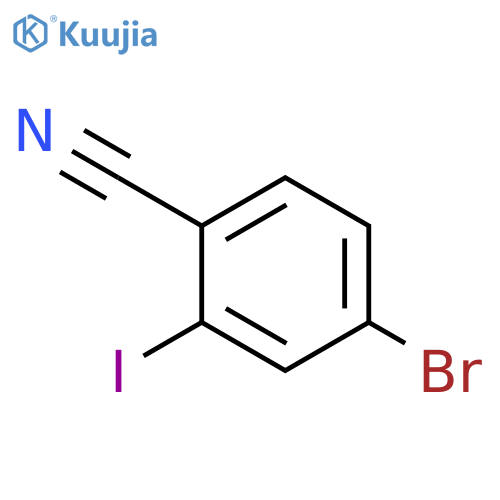

4-BROMO-2-IODOBENZONITRILE structure

商品名:4-BROMO-2-IODOBENZONITRILE

CAS番号:944276-67-9

MF:C7H3BrIN

メガワット:307.91389298439

MDL:MFCD09907887

CID:1984012

PubChem ID:91882193

4-BROMO-2-IODOBENZONITRILE 化学的及び物理的性質

名前と識別子

-

- 4-BROMO-2-IODOBENZONITRILE

- 4-Bromo-2-iodobenzonitrile (ACI)

- Z1269171113

- 944276-67-9

- CS-0089796

- EN300-1721002

- MFCD09907887

- SY308255

- AKOS026751482

- DB-367452

- BS-50574

- H11197

- SCHEMBL16534885

-

- MDL: MFCD09907887

- インチ: 1S/C7H3BrIN/c8-6-2-1-5(4-10)7(9)3-6/h1-3H

- InChIKey: AAUCVXUNVYKWPB-UHFFFAOYSA-N

- ほほえんだ: N#CC1C(I)=CC(Br)=CC=1

計算された属性

- せいみつぶんしりょう: 306.84936g/mol

- どういたいしつりょう: 306.84936g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 10

- 回転可能化学結合数: 0

- 複雑さ: 162

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 23.8Ų

- 疎水性パラメータ計算基準値(XlogP): 3

4-BROMO-2-IODOBENZONITRILE 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013032818-250mg |

4-Bromo-2-iodobenzonitrile |

944276-67-9 | 97% | 250mg |

$494.40 | 2023-08-31 | |

| Alichem | A013032818-500mg |

4-Bromo-2-iodobenzonitrile |

944276-67-9 | 97% | 500mg |

$863.90 | 2023-08-31 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1160436-25g |

4-Bromo-2-iodobenzonitrile |

944276-67-9 | 98% | 25g |

¥3829.00 | 2024-04-24 | |

| ChemScence | CS-0089796-250mg |

4-Bromo-2-iodobenzonitrile |

944276-67-9 | 98.76% | 250mg |

$45.0 | 2022-04-26 | |

| ChemScence | CS-0089796-1g |

4-Bromo-2-iodobenzonitrile |

944276-67-9 | 98.76% | 1g |

$85.0 | 2022-04-26 | |

| ChemScence | CS-0089796-25g |

4-Bromo-2-iodobenzonitrile |

944276-67-9 | 98.76% | 25g |

$862.0 | 2022-04-26 | |

| ChemScence | CS-0089796-10g |

4-Bromo-2-iodobenzonitrile |

944276-67-9 | 98.76% | 10g |

$383.0 | 2022-04-26 | |

| TRC | B678775-50mg |

4-Bromo-2-Iodobenzonitrile |

944276-67-9 | 50mg |

$ 50.00 | 2022-06-06 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1160436-5g |

4-Bromo-2-iodobenzonitrile |

944276-67-9 | 98% | 5g |

¥1198.00 | 2024-04-24 | |

| abcr | AB512679-5 g |

4-Bromo-2-iodobenzonitrile |

944276-67-9 | 5g |

€420.00 | 2022-07-29 |

4-BROMO-2-IODOBENZONITRILE 合成方法

ごうせいかいろ 1

はんのうじょうけん

1.1 Reagents: p-Toluenesulfonic acid , N-Iodosuccinimide Catalysts: Palladium diacetate Solvents: 1,2-Dichloroethane ; 16 h, 70 °C

リファレンス

ごうせいかいろ 2

はんのうじょうけん

1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water ; 10 min, 0 °C

1.2 Reagents: Potassium iodide Solvents: Water ; 0 °C; 0 °C → rt

1.2 Reagents: Potassium iodide Solvents: Water ; 0 °C; 0 °C → rt

リファレンス

- Biarylmethyl tetrazole heterocycles as Angiotensin II receptor biased agonists for prevention and treatment of heart failure diseases, World Intellectual Property Organization, , ,

ごうせいかいろ 3

はんのうじょうけん

1.1 Reagents: Nitric acid , Potassium nitrite Solvents: Water ; 0 °C; 60 min, 0 °C

1.2 Reagents: Potassium cyanide Solvents: Water ; 70 °C

1.3 Reagents: Potassium hydroxide Solvents: Water ; 30 min, basified, 70 °C

1.2 Reagents: Potassium cyanide Solvents: Water ; 70 °C

1.3 Reagents: Potassium hydroxide Solvents: Water ; 30 min, basified, 70 °C

リファレンス

- The effects of extended conjugation length of purely organic phosphors on their phosphorescence emission properties, Physical Chemistry Chemical Physics, 2015, 17(29), 19096-19103

ごうせいかいろ 4

はんのうじょうけん

1.1 Reagents: p-Toluenesulfonic acid , N-Iodosuccinimide Catalysts: Palladium diacetate Solvents: 1,2-Dichloroethane ; 4 h, 70 °C; 2 h, 70 °C

リファレンス

- Preparation of benzobis(thiadiazole) derivatives, ink containing them, and organic electronic device using them, World Intellectual Property Organization, , ,

ごうせいかいろ 5

ごうせいかいろ 6

はんのうじょうけん

1.1 Reagents: Butyllithium , 2,2,6,6-Tetramethylpiperidine Solvents: Tetrahydrofuran , Hexane ; 10 min, 0 °C

1.2 Reagents: 2-Propanol, 2-methyl-, zinc salt Solvents: Pentane , Tetrahydrofuran ; -78 °C; 30 min, 0 °C

1.3 Solvents: Tetrahydrofuran ; -78 °C; 2 h, -30 °C

1.4 Reagents: Iodine Solvents: Tetrahydrofuran ; 1 h, rt

1.5 Reagents: Sodium thiosulfate , Ammonium chloride Solvents: Water

1.2 Reagents: 2-Propanol, 2-methyl-, zinc salt Solvents: Pentane , Tetrahydrofuran ; -78 °C; 30 min, 0 °C

1.3 Solvents: Tetrahydrofuran ; -78 °C; 2 h, -30 °C

1.4 Reagents: Iodine Solvents: Tetrahydrofuran ; 1 h, rt

1.5 Reagents: Sodium thiosulfate , Ammonium chloride Solvents: Water

リファレンス

- Generation and suppression of 3-/4-functionalized benzynes using zinc ate base (TMP-Zn-ate): new approaches to multisubstituted benzenes, Journal of the American Chemical Society, 2008, 130(2), 472-480

ごうせいかいろ 7

はんのうじょうけん

1.1 Reagents: Magnesate(2-), dichlorobis(2,2,6,6-tetramethyl-1-piperidinyl)-, lithium (1:2), (… Solvents: Tetrahydrofuran ; 3 h, -20 °C

1.2 Reagents: Iodine Solvents: Tetrahydrofuran ; rt

1.2 Reagents: Iodine Solvents: Tetrahydrofuran ; rt

リファレンス

- Preparation and use of magnesium amides, World Intellectual Property Organization, , ,

ごうせいかいろ 8

はんのうじょうけん

1.1 Reagents: N-Iodosuccinimide Catalysts: p-Toluenesulfonic acid , Palladium diacetate Solvents: 1,2-Dichloroethane ; 72 h, 70 °C

リファレンス

- Sulfinylaminobenzamide and sulfonylaminobenzamide derivatives as mitochondrial oxidative phosphorylation uncouplers and their preparation, World Intellectual Property Organization, , ,

4-BROMO-2-IODOBENZONITRILE Raw materials

4-BROMO-2-IODOBENZONITRILE Preparation Products

4-BROMO-2-IODOBENZONITRILE 関連文献

-

Dongwook Lee,Xiao Ma,Jaehun Jung,Eun Jeong Jeong,Hossein Hashemi,Avi Bregman,John Kieffer,Jinsang Kim Phys. Chem. Chem. Phys. 2015 17 19096

944276-67-9 (4-BROMO-2-IODOBENZONITRILE) 関連製品

- 59138-92-0(trans-3-ethoxycyclobutan-1-ol)

- 1804347-46-3(3-Iodo-2-nitro-4-(trifluoromethoxy)-5-(trifluoromethyl)pyridine)

- 266351-88-6((E)-1-(4-Methoxyphenyl)-2-methylpent-1-en-3-ol)

- 1693923-54-4(1-acetyl-3-{(tert-butoxy)carbonylamino}pyrrolidine-3-carboxylic acid)

- 862809-14-1(2-(4-chlorophenoxy)-N-5-(furan-2-yl)-1,3,4-oxadiazol-2-ylacetamide)

- 300381-34-4(1-(3-Hydroxy-3-methyl-2,3-dihydro-1,4-benzodioxin-2-yl)ethan-1-one)

- 2171210-88-9((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-fluorobenzamidocyclobutane-1-carboxylic acid)

- 1797786-59-4(3-Pyrrolidinecarboxylic acid, 1-(phenylmethyl)-4-(3-thienyl)-, methyl ester)

- 2059975-56-1(2-(bromomethyl)-4,4-diethyloxolane)

- 1597421-94-7(2-(5-cyclopropyl-2-methyl-1,3-oxazol-4-yl)acetic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:944276-67-9)4-BROMO-2-IODOBENZONITRILE

清らかである:99%/99%

はかる:5g/25g

価格 ($):186.0/552.0